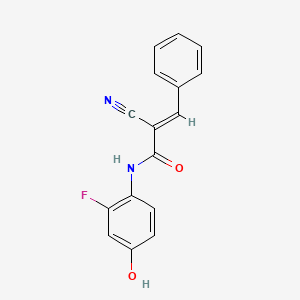

![molecular formula C20H20N2O4S3 B2410929 4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide CAS No. 324546-71-6](/img/structure/B2410929.png)

4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

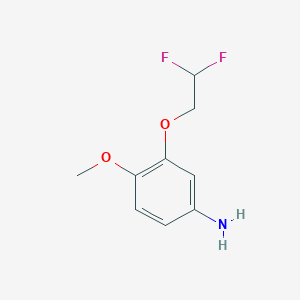

The compound is a complex organic molecule that contains several functional groups including a thiazolidine ring, a furan ring, and a benzenesulfonamide group . These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . For example, benzenesulfonamide derivatives can be prepared via intramolecular cyclization rearrangement reactions .Molecular Structure Analysis

The compound contains a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur atoms. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the thiazolidine ring might undergo reactions at the sulfur atom, and the furan ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase the compound’s solubility in water .Applications De Recherche Scientifique

Gastroprotective Applications

The compound ebrotidine, structurally related to the queried chemical, exhibits notable gastroprotective properties. Its mechanism involves enhancing the physicochemical characteristics of mucus gel, such as its dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. It actively promotes mucosal responses, increasing the synthesis and secretion of specific components of gastric mucus, thereby fostering mucosal repair and maintaining mucosal integrity. This unique ability positions ebrotidine as a potential drug in ulcer disease treatment (Slomiany, Piotrowski, & Slomiany, 1997).

Heterocyclic Compounds in Medicinal Chemistry

Furan and thiophene, as heterocyclic compounds, are integral in drug design, serving as structural units in bioactive molecules. The review underscores the significance of furan and thiophene substituents in the medicinal chemistry of nucleobases, nucleosides, and their analogues. These compounds showcase varied biological activities, and their structural modifications are crucial in enhancing activity and selectivity, particularly in antiviral, antitumor, and antimycobacterial applications (Ostrowski, 2022).

Arylmethylidenefuranone Reactions

Arylmethylidene derivatives of 3H-furan-2-ones, through reactions with nucleophilic agents, offer a wide array of compounds including amides, pyrrolones, and benzofurans. The study systematizes the data on these reactions, revealing that the reaction direction hinges on the structure of initial reagents, strength of the nucleophilic agent, and specific reaction conditions. These reactions yield a diverse range of compounds with potential applications in various domains (Kamneva, Anis’kova, & Egorova, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S3/c21-29(24,25)16-9-6-13(7-10-16)17-11-8-15(26-17)12-18-19(23)22(20(27)28-18)14-4-2-1-3-5-14/h6-12,14H,1-5H2,(H2,21,24,25)/b18-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATVVGLEIFLMTC-LDADJPATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B2410848.png)

![Methyl 2-{2-[2-(4-chlorophenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2410850.png)

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410856.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410862.png)

![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[4-(2,6-dimethylphenyl)piperazino]-1,3-thiazol-4(5H)-one](/img/structure/B2410865.png)